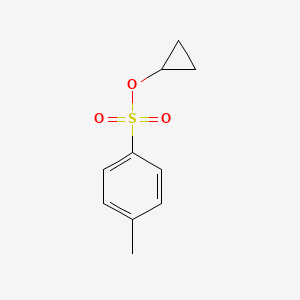

Cyclopropyl 4-methylbenzenesulfonate

Description

Impact of Cocrystallization on Cyclopropyl (B3062369) Dynamics

The dynamic behavior of the cyclopropyl group, which includes rotations and vibrations within a crystal lattice, can be significantly influenced by the formation of cocrystals. Cocrystals are crystalline materials composed of two or more different molecules in the same crystal lattice. While specific studies on the cocrystallization of cyclopropyl 4-methylbenzenesulfonate (B104242) are not extensively documented in the literature, the principles can be understood from studies on other cyclopropane-containing molecules, such as the anti-HIV drug efavirenz.

Research has shown that the cyclopropyl group in crystalline efavirenz is highly dynamic. However, upon forming cocrystals with other molecules, these dynamics can be "tamed" or constrained. This restriction of motion originates from more favorable crystal packing and intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the cocrystal structure.

The primary technique for investigating these dynamic changes in the solid state is solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. st-andrews.ac.uknih.gov By analyzing the NMR signals of the carbon and hydrogen atoms in the cyclopropyl ring, scientists can gain detailed insights into the amplitude and rates of molecular motions. st-andrews.ac.uk For example, changes in the chemical shifts and the efficiency of cross-polarization in 13C CP-MAS NMR experiments can indicate a reduction in molecular mobility. nih.gov Two-dimensional ssNMR techniques, such as Heteronuclear Correlation (HETCOR) experiments, can further elucidate the specific interactions between the cyclopropyl-containing molecule and the coformer in the crystal lattice. st-andrews.ac.uk

The study of cyclopropane-containing metabolites has also utilized NMR to characterize the high-field proton signals associated with the cyclopropyl moiety, which are typically observed below 1 ppm. mdpi.com This characteristic signal can be monitored to understand changes in the chemical environment of the cyclopropyl ring upon cocrystallization.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-8-2-6-10(7-3-8)14(11,12)13-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKALFOPMXMTAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Cyclopropyl 4 Methylbenzenesulfonate Reactivity

Nucleophilic Substitution Pathways Involving the 4-Methylbenzenesulfonate (B104242) Leaving Group

The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge, making cyclopropyl (B3062369) 4-methylbenzenesulfonate a versatile substrate for nucleophilic substitution reactions. pitt.edunih.govmasterorganicchemistry.com These reactions can proceed through various mechanistic pathways, primarily distinguished by their molecularity and the nature of the intermediates involved.

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. numberanalytics.commasterorganicchemistry.com This mechanism is characterized by second-order kinetics, with the reaction rate being dependent on the concentrations of both the substrate and the nucleophile. numberanalytics.compharmaguideline.com A key feature of the SN2 reaction is the inversion of stereochemistry at the carbon center, a consequence of the backside attack of the nucleophile. numberanalytics.commasterorganicchemistry.com

For cyclopropyl 4-methylbenzenesulfonate, the SN2 pathway is subject to significant steric hindrance imposed by the cyclopropyl ring. However, with strong, unhindered nucleophiles and in polar aprotic solvents that enhance nucleophilicity, SN2 reactions can be favored. nih.gov The rate of these reactions is sensitive to the nature of the nucleophile.

Table 1: Relative Reactivity of Nucleophiles in SN2 Reactions

| Nucleophile | Relative Rate | Solvent Type |

|---|---|---|

| I⁻ | High | Polar Aprotic |

| Br⁻ | Moderate | Polar Aprotic |

| Cl⁻ | Low | Polar Aprotic |

| RS⁻ | High | Polar Aprotic |

| N₃⁻ | Moderate | Polar Aprotic |

This table is illustrative and relative rates can vary based on specific reaction conditions.

Unimolecular Nucleophilic Substitution (SN1) and Cyclopropyl Cation Formation

In contrast to the concerted SN2 mechanism, the unimolecular nucleophilic substitution (SN1) reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate. chemistrysteps.com The rate-determining step is the initial departure of the leaving group to form this cation, resulting in first-order kinetics that depend only on the substrate concentration. pharmaguideline.com

The solvolysis of this compound, particularly in polar protic solvents, often proceeds via an SN1-like mechanism. This leads to the formation of a highly reactive and debated intermediate: the cyclopropyl cation. The stability of this cation is a critical factor in the reaction's progression. Due to the inherent ring strain, the cyclopropyl cation is less stable than other secondary carbocations, but its formation is nonetheless observed in these reactions. The planar geometry of the carbocation intermediate typically leads to racemization if the starting material is chiral. chemistrysteps.com

Effects of Nucleophile and Solvent on Reaction Rates and Selectivity

The choice of nucleophile and solvent plays a pivotal role in directing the course of nucleophilic substitution reactions of this compound.

Nucleophile: Strong, negatively charged nucleophiles generally favor the SN2 pathway. nih.gov Weaker, neutral nucleophiles, which are often the solvent itself (solvolysis), favor the SN1 pathway. chemistrysteps.com

Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to enhance the rate of SN2 reactions by solvating the cation but not the anion, thus increasing the nucleophile's reactivity. pitt.edu Conversely, polar protic solvents, like water and alcohols, favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion through hydrogen bonding. chemistrysteps.com

Table 2: Influence of Solvent on Substitution Pathway

| Solvent Type | Predominant Pathway | Reason |

|---|---|---|

| Polar Aprotic (e.g., DMSO, Acetone) | SN2 | Enhances nucleophilicity |

| Polar Protic (e.g., H₂O, Ethanol) | SN1 | Stabilizes carbocation and leaving group |

This table provides a general guideline for the expected substitution pathway based on the solvent.

Elimination Reactions Mediated by this compound

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base. These reactions lead to the formation of unsaturated products.

E2 Elimination Pathways to Alkylidenecyclopropanes

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, leading to the simultaneous formation of a double bond and departure of the leaving group. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com The reaction kinetics are second-order, dependent on both the substrate and base concentrations. libretexts.org A crucial stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be removed and the leaving group. masterorganicchemistry.comyoutube.com

In the case of substituted cyclopropyl tosylates, E2 elimination can lead to the formation of alkylidenecyclopropanes. The regioselectivity of this reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product, although exceptions can occur with sterically hindered bases (Hofmann's rule). masterorganicchemistry.com

Competing Substitution and Elimination Processes

A central theme in the reactivity of this compound is the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. youtube.comlibretexts.org The outcome of this competition is highly dependent on the reaction conditions.

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2 elimination. Strong, but less hindered, nucleophiles that are also strong bases can lead to a mixture of SN2 and E2 products. Weakly basic, good nucleophiles favor SN2 substitution. nih.govyoutube.com Weak bases and weak nucleophiles favor SN1 and E1 pathways, often leading to a mixture of products. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com

Substrate Structure: The inherent strain and substitution pattern of the cyclopropyl ring can influence the activation energies for each pathway, thereby affecting the product ratio. nih.gov

Table 3: Factors Influencing the Competition Between Substitution and Elimination

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |

|---|---|---|

| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻) | Strong, bulky base (e.g., t-BuOK) |

| Solvent | Polar aprotic (e.g., DMSO) | Less critical, but often run in the conjugate acid of the base |

| Temperature | Lower temperatures | Higher temperatures |

This table summarizes the general trends in the competition between bimolecular substitution and elimination reactions.

Solvolysis of this compound and Related Systems

The solvolysis of this compound (cyclopropyl tosylate) is a cornerstone for investigating the behavior of strained ring systems under cationic conditions. The departure of the highly effective tosylate leaving group generates a carbocation on the three-membered ring, initiating a cascade of reactions dictated by the inherent strain and electronic properties of the cyclopropyl moiety.

Formation and Rearrangements of Cyclopropyl Cations

The solvolysis of cyclopropyl tosylate proceeds via the formation of a cyclopropyl cation, a highly unstable and transient intermediate. acs.org The ionization and ring-opening processes are often considered to be concerted, where the departure of the tosylate leaving group is assisted by the simultaneous delocalization of the developing positive charge across the ring. acs.org This concerted mechanism helps to circumvent the formation of a localized, high-energy primary carbocation. The transition state is thought to resemble the more stable allyl cation rather than a true cyclopropyl cation. acs.org

Once formed, the cyclopropyl cation has a profound tendency to rearrange to the thermodynamically more stable allyl cation. acs.orgresearchgate.net This rearrangement is an electrocyclic ring-opening process. Experimental and theoretical studies indicate that the cyclopropyl cation itself may not be a true intermediate but rather a transition state on the potential energy surface, leading directly to the allyl cation via a disrotatory ring-opening path. researchgate.net The driving force for this rapid transformation is the release of the significant ring strain inherent in the three-membered ring.

The interconversion of cyclopropylcarbinyl, cyclobutyl, and homoallyl carbocations is often explained through the concept of non-classical ions, such as a bicyclobutonium ion, which involves a three-center, two-electron bond. nih.gov In the case of the simple cyclopropyl cation, solvolysis in nucleophilic solvents like acetic acid or water typically yields products derived from the trapping of the allyl cation, such as allyl alcohol or its corresponding acetate (B1210297) ester. acs.orgnih.gov For instance, the deamination of cyclopropylamine, which also proceeds through a cyclopropyl cation, yields a mixture of cyclopropylcarbinol, cyclobutanol, and allyl alcohol, showcasing the complex potential energy surface of these cationic intermediates. nih.gov

Influence of Solvent Polarity on Solvolytic Stability

The stability of the carbocationic intermediates and the transition states leading to their formation in a solvolysis reaction are profoundly influenced by the surrounding solvent medium. Solvolysis reactions, particularly those proceeding through an S_N1-like mechanism with a charge-separated transition state, are highly sensitive to solvent polarity. libretexts.org

For the solvolysis of this compound, which involves the formation of a cationic intermediate, polar protic solvents play a crucial role in stabilizing the developing positive charge on the carbocation and the negative charge on the departing tosylate anion. libretexts.org This stabilization lowers the activation energy of the rate-determining ionization step, thereby increasing the rate of solvolysis. libretexts.orgvaia.com Polar protic solvents such as water, formic acid, and ethanol (B145695) are particularly effective due to their high dielectric constants and their ability to form hydrogen bonds. libretexts.org

The relationship between solvent polarity and solvolysis rate is well-established. An increase in the solvent's dielectric constant generally leads to a faster reaction rate for S_N1 reactions. libretexts.org While specific comparative rate data for cyclopropyl tosylate across a wide range of solvents is sparse in readily available literature, the general trend observed for S_N1 reactions provides a clear predictive model. The table below illustrates this principle using relative rate data for the solvolysis of a tertiary alkyl halide, which also proceeds via a carbocation intermediate.

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| Acetic Acid | 6 | 1 |

| Methanol | 33 | 4 |

| Formic Acid | 58 | 150,000 |

| Water | 78 | >150,000 |

Data shown is for the solvolysis of tert-butyl chloride and serves to illustrate the general effect of solvent polarity on S_N1 reaction rates. libretexts.org A similar trend is expected for the solvolysis of this compound.

Radical Reaction Pathways of this compound

Beyond cationic pathways, the cyclopropyl ring can participate in a variety of radical reactions. The high ring strain of approximately 27.5 kcal/mol provides a potent thermodynamic driving force for reactions that involve the opening of the three-membered ring.

Generation and Reactivity of Cyclopropyl Radicals

Cyclopropyl radicals can be generated through several methods, including the reduction of corresponding halides or the decomposition of radical precursors. While the direct homolytic cleavage of the strong carbon-oxygen bond in cyclopropyl tosylate is not a common method for radical generation, the tosylate group can be involved in reductive processes that lead to radical intermediates.

Once formed, the cyclopropyl radical exists as a pyramidal species. osti.gov Unlike its cationic counterpart, the cyclopropyl radical does not undergo spontaneous, barrierless ring-opening. nih.gov The ring-opening to an allyl radical is an energetically favorable process, but it has a significant activation barrier. researchgate.net Consequently, the cyclopropyl radical can be trapped in intermolecular or intramolecular reactions if the rate of these processes is competitive with the rate of ring-opening. For example, cyclopropylacyl radicals have been shown to undergo intermolecular additions to olefins without ring-opening. nih.gov However, the presence of stabilizing groups, such as a phenyl ring on the carbon bearing the radical, can lower the activation barrier for ring-opening, making this pathway more favorable. nih.govstackexchange.com

Photoredox-Catalyzed Radical Processes

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions, and it is particularly well-suited for activating strained ring systems. nih.govnih.gov In the context of this compound derivatives, photoredox catalysis can enable C(sp³)–O functionalization or initiate radical-polar crossover reactions.

A common strategy involves the photoredox-driven single-electron oxidation of an aryl-substituted cyclopropane (B1198618). nih.gov This generates a radical cation where the positive charge is delocalized onto the aromatic ring. The presence of this radical cation intermediate, combined with the inherent ring strain, facilitates the cleavage of a C–C bond in the cyclopropane ring. nih.gov This ring-opening can be followed by the attack of various nucleophiles (alcohols, amines, etc.), leading to the formation of new C(sp³)–heteroatom bonds in a process that can be considered a formal functionalization of the cyclopropane. nih.gov This synergistic activation mode, combining electronic activation (oxidation) with strain release, successfully unlocks the reactivity of the otherwise inert cyclopropane framework. nih.gov

Strain-Driven Ring-Opening Radical Mechanisms

The release of ring strain is a key thermodynamic driver for many radical reactions involving cyclopropanes. nih.gov A common mechanistic motif is the radical ring-opening/cyclization of cyclopropane derivatives. nih.gov This process typically begins with the generation of a radical on a carbon atom adjacent to the cyclopropane ring. beilstein-journals.org This can be achieved, for example, by the addition of an external radical to a double bond attached to the ring.

This initial radical addition results in a cyclopropyl-substituted carbon radical. This intermediate can then undergo a rapid β-scission, where one of the proximal C-C bonds of the cyclopropane ring cleaves homolytically. beilstein-journals.org This ring-opening step is highly favorable as it relieves the ring strain and generates a more stable, open-chain alkyl radical. beilstein-journals.org The regioselectivity of the ring-opening is dictated by the stability of the resulting radical; the bond that cleaves is the one that leads to the most stabilized radical intermediate, such as a resonance-stabilized benzylic or allylic radical. stackexchange.com This newly formed radical can then participate in subsequent reactions, such as intramolecular cyclization onto a nearby functional group or intermolecular trapping, to form the final product. beilstein-journals.org

Metal-Catalyzed Transformations Involving this compound

The strained three-membered ring and the excellent leaving group ability of the 4-methylbenzenesulfonate (tosylate) moiety make cyclopropyl tosylates valuable substrates in metal-catalyzed reactions. These reactions often proceed via pathways that relieve ring strain, leading to unique and synthetically useful products.

The Tsuji-Trost reaction is a cornerstone of palladium catalysis, involving the reaction of a nucleophile with a substrate that has a leaving group in an allylic position. researchgate.net The reaction proceeds through a characteristic π-allylpalladium intermediate.

The general mechanism begins with the coordination of a palladium(0) catalyst to the double bond of an allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, forming a cationic η³-π-allylpalladium(II) complex. dss.go.thtu-dortmund.de A nucleophile then attacks one of the termini of the allyl system, typically from the face opposite the palladium metal. This step regenerates the palladium(0) catalyst, which can re-enter the catalytic cycle. researchgate.net

While this compound itself is not an allylic substrate, derivatives containing an adjacent alkene, such as 1-allylcyclopropyl tosylate, are suitable substrates for the Tsuji-Trost reaction. scholaris.ca In this case, the tosylate serves as the necessary leaving group, enabling the formation of the key π-allylpalladium intermediate, which subsequently reacts with a nucleophile. The reaction allows for the construction of a new carbon-carbon or carbon-heteroatom bond at the allylic position.

Rhodium(I) complexes are highly effective catalysts for carbocyclization reactions, particularly those that involve the ring-opening of strained systems like cyclopropanes. Vinylcyclopropanes (VCPs) are common substrates in these transformations. The use of a tosylate group on the cyclopropane ring can facilitate its participation in such reactions. For instance, a vinylcyclopropyl tosylate can be a precursor to an intermediate that undergoes Rh(I)-catalyzed carbocyclization. scholaris.ca

The mechanistic pathway for the carbocyclization of a diene-tethered vinylcyclopropane (B126155) derivative begins with the coordination of the Rh(I) complex to the olefin of the VCP. This is followed by the oxidative cleavage of the strained C-C bond of the cyclopropane ring proximal to the vinyl group. This ring-opening step generates a σ-π-allylrhodium(III) intermediate. scholaris.ca This reactive intermediate can then undergo an intramolecular cycloaddition with the tethered diene. Depending on the length and nature of the tether, various fused-ring systems can be constructed, such as in [3+2] and [4+3] carbocyclizations. The final step is a reductive elimination that releases the bicyclic product and regenerates the Rh(I) catalyst.

Table 1: Representative Rh(I)-Catalyzed Carbocyclizations This table illustrates the types of products that can be formed from a generalized vinylcyclopropyl intermediate reacting with different tethered π-systems.

| Intermediate Type | Tethered π-System | Cycloaddition Mode | Product Ring System |

|---|---|---|---|

| π-Allylrhodium | Alkene | [3+2] | 5-Membered Ring |

| π-Allylrhodium | Diene | [4+3] | 7-Membered Ring |

| π-Allylrhodium | Alkyne | [3+2] | 5-Membered Ring (diene) |

While copper-catalyzed cross-coupling reactions are well-established, the use of cyclopropyl tosylates as electrophiles is less documented than that of cyclopropyl halides or boronic acids. However, the reactivity of cyclopropyl tosylates in cross-coupling reactions has been demonstrated with other first-row transition metals, such as iron, providing a strong model for a plausible copper-catalyzed mechanism. tu-dortmund.de

Research on the iron-catalyzed cross-coupling of 1-alkynylcyclopropyl tosylates with Grignard reagents suggests a mechanism initiated by a single-electron transfer (SET) from a low-valent metal species to the electrophile. tu-dortmund.de A similar pathway can be proposed for a copper-catalyzed system.

The proposed mechanism would commence with the reduction of a Cu(I) or Cu(II) precatalyst by the Grignard reagent to form a highly reactive, low-valent copper species. This species would then transfer an electron to the cyclopropyl tosylate. This SET would cause the cleavage of the carbon-sulfur bond, releasing the tosylate anion and generating a cyclopropyl radical. This radical could then combine with the copper center or react with the Grignard reagent in a subsequent transmetalation step, ultimately leading to the cross-coupled product after reductive elimination. This pathway avoids the formation of a discrete cyclopropyl anion.

The viability of using substituted cyclopropyl tosylates as electrophiles in such cross-coupling reactions is supported by studies using iron catalysts, as shown in the following table.

Table 2: Iron-Catalyzed Cross-Coupling of 1-Alkynylcyclopropyl Tosylate with Grignard Reagents Data adapted from related research findings on iron-catalyzed reactions, serving as an analogy for potential copper-catalyzed processes. tu-dortmund.de

| Entry | R' in Grignard (R'MgBr) | Product (R-R') | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 1-(Hex-1-yn-1-yl)-1-phenylcyclopropane | 75 |

| 2 | 4-Methoxyphenyl | 1-(Hex-1-yn-1-yl)-1-(4-methoxyphenyl)cyclopropane | 67 |

| 3 | 2-Thienyl | 1-(Hex-1-yn-1-yl)-1-(thiophen-2-yl)cyclopropane | 71 |

| 4 | Methyl | 1-(Hex-1-yn-1-yl)-1-methylcyclopropane | 60 |

| 5 | n-Butyl | 1-(Hex-1-yn-1-yl)-1-butylcyclopropane | 51 |

Applications of Cyclopropyl 4 Methylbenzenesulfonate in Advanced Organic Synthesis

Versatile Intermediate for the Construction of Alicyclic Systems

A key application of cyclopropyl (B3062369) 4-methylbenzenesulfonate (B104242) derivatives is their function as stable precursors for highly reactive intermediates, which are then used to construct larger ring systems. The ability to generate valuable three-carbon synthons from this stable starting material is a cornerstone of its synthetic utility.

Cyclopropyl 4-methylbenzenesulfonate derivatives are instrumental in the synthesis of alkylidenecyclopropanes (ACPs). Specifically, 1-vinylthis compound serves as a critical synthetic intermediate for accessing a wide range of carbon- and heteroatom-tethered ACPs. rsc.org The synthesis of these ACPs is typically achieved through a palladium-catalyzed Tsuji–Trost allylic alkylation, where various carbon and heteroatom nucleophiles displace the tosylate group. rsc.org This method provides a reliable and efficient route to these valuable three-carbon synthons, which are themselves versatile building blocks for further transformations. rsc.org

The synthesis of the precursor, 1-vinylthis compound, can be achieved on a multigram scale. A common route involves the Kulinkovich cyclopropanation of an ethyl ester to form a cyclopropanol, followed by tosylation and an elimination step to introduce the vinyl group. rsc.org

Table 1: Synthesis of Alkylidenecyclopropanes (ACPs) from 1-Vinylthis compound

| Nucleophile Source | Resulting ACP Structure (R¹ Group) |

|---|---|

| Diethyl malonate | -CH(CO₂Me)₂ |

| N-Tosylbenzylamine | -N(Ts)Bn |

| Phenol | -OPh |

| 2-Naphthol | -O(2-Naphthyl) |

| Methanol | -OMe |

This table illustrates the versatility of the palladium-catalyzed allylic alkylation for generating diverse ACPs.

The alkylidenecyclopropanes (ACPs) synthesized from this compound precursors are pivotal for constructing complex bicyclic frameworks. rsc.org These strained three-carbon units are primed for participation in cycloaddition reactions that rapidly build molecular complexity. rsc.orgotago.ac.nz Among the most significant targets are fused bicyclic systems, which are common structural motifs in biologically active natural products. nih.gov

Specifically, the ACPs can be employed in reactions that lead to the formation of both 5,5- and 5,7-bicyclic ring systems. The stereochemical outcome of these cyclizations is often crucial, and methods leading to cis-fused products are particularly valuable. For instance, in bicyclo[3.3.0]octanones (a 5,5-fused system), the cis-fused isomer is significantly more stable, making it the overwhelmingly favored product in reactions under thermodynamic control. thieme-connect.de The ability to generate the necessary building blocks for these complex scaffolds highlights the importance of this compound in synthetic strategies aimed at natural product synthesis and drug discovery. nih.govtechnologynetworks.com

Building Block in Carbocyclization and Cycloisomerization Reactions

The unique electronic properties and inherent strain of the cyclopropane (B1198618) ring in derivatives of this compound make them ideal substrates for a range of metal-catalyzed rearrangements and additions. These reactions leverage the cyclopropane as a latent reactive species that can be unmasked under specific catalytic conditions to form new carbocycles.

Higher-order carbocyclization reactions are powerful tools for forming medium-sized rings, which are prevalent in natural products but often challenging to synthesize using traditional methods. organicreactions.orgrsc.org Alkylidenecyclopropanes, readily prepared from 1-vinylthis compound, serve as exceptional three-carbon (3C) components in these transformations. rsc.org

In the presence of a suitable palladium catalyst, ACPs can participate in formal [3+2] and [4+3] carbocyclization reactions.

[3+2] Carbocyclization: When an ACP is reacted with an alkene, a five-membered ring is formed. This process is a type of formal cycloaddition where the ACP acts as a three-atom component. rsc.orgnih.gov

[4+3] Carbocyclization: Reaction of an ACP with a 1,3-diene under palladium catalysis leads to the formation of a seven-membered ring. rsc.org This type of reaction is highly valuable for accessing cycloheptane (B1346806) frameworks, which are key components of many complex natural products. organicreactions.orgnih.gov

These transition metal-catalyzed processes are often highly selective and atom-economical, proceeding in ways not accessible through classical pericyclic reactions. rsc.orgwikipedia.org

Table 2: Examples of Metal-Catalyzed Carbocyclizations Using ACPs

| Cycloaddition Type | Reactant 1 (from title compound) | Reactant 2 | Catalyst System | Product Ring System |

|---|---|---|---|---|

| [3+2] | Alkylidenecyclopropane | Alkene | Palladium Complex | 5-Membered Ring |

| [4+3] | Alkylidenecyclopropane | 1,3-Diene | Palladium Complex | 7-Membered Ring |

| [(3+2)+2] | Alkylidenecyclopropane | Alkyne | Rhodium Complex | Fused Bicyclic System |

| [(3+2)+1] | Alkylidenecyclopropane | Carbon Monoxide | Rhodium Complex | Fused Bicyclic System with Carbonyl |

Data derived from findings on the utility of ACPs in various cycloadditions. rsc.org

Beyond cycloadditions, derivatives of this compound are also precursors for substrates in ene-cycloisomerization reactions. rsc.org The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a multiple bond (the "enophile"), which forms a new sigma bond and shifts the double bond. wikipedia.org

In this context, an appropriately functionalized alkylidenecyclopropane, such as one bearing a hydroxyl group, can undergo a facile ene-cycloisomerization reaction (ECI). rsc.org This intramolecular process results in the formation of a new five-membered ring, demonstrating the versatility of the ACP motif derived from the parent tosylate. rsc.org Such cycloisomerizations provide an efficient pathway to functionalized cyclopentanes and can be catalyzed by various transition metals, including palladium and gold. nih.govnih.gov

Orthogonal Functionalization and Scaffold Design

The term orthogonal functionalization refers to the ability to perform sequential, selective chemical modifications on a molecule because different functional groups react under distinct, non-interfering conditions. nih.gov this compound and its derivatives are excellent platforms for this strategy, enabling sophisticated scaffold design.

The initial tosylate group serves as a primary reactive site. It can be selectively displaced via palladium catalysis to install a wide variety of carbon and heteroatom tethers, as seen in the synthesis of ACPs. rsc.org This first step transforms the simple starting material into a more complex intermediate. This new intermediate, the ACP, possesses a reactive π-system that is poised for a second, distinct set of transformations. By carefully selecting the catalyst (e.g., palladium vs. rhodium) and the reaction partner (e.g., an alkene, diene, or alkyne), the ACP can be directed into different reaction pathways, such as [3+2], [4+3], or ene-cycloisomerization reactions. rsc.org

This ability to control the reactivity in a stepwise manner allows for the rational design and construction of diverse and complex molecular scaffolds from a single, readily available precursor. technologynetworks.comrsc.org This strategic approach, which builds complexity through a series of controlled, orthogonal reactions, is a hallmark of modern synthetic chemistry and underscores the value of this compound as a versatile building block.

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex. utdallas.edu The incorporation of a cyclopropyl group into aromatic systems is of significant interest in medicinal chemistry. While aryl and vinyl tosylates are commonly employed as electrophilic partners in these reactions, the direct use of alkyl tosylates like this compound is less frequent. nih.govorganic-chemistry.org

The primary route for introducing cyclopropyl moieties via Suzuki-Miyaura coupling involves the use of a cyclopropyl-containing organoboron reagent, such as potassium cyclopropyltrifluoroborate, reacting with an aryl halide or tosylate. acs.orgorganic-chemistry.org These trifluoroborate salts are favored due to their stability compared to the corresponding boronic acids, which are prone to decomposition. organic-chemistry.org

Although not typically a direct substrate in the Suzuki-Miyaura catalytic cycle, this compound serves a critical upstream role. Its utility lies in its power as a cyclopropylating agent. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the synthesis of more complex cyclopropyl-containing building blocks that can then participate in cross-coupling reactions. For instance, it can be used to prepare cyclopropyl-substituted amines, ethers, or other nucleophiles, which are precursors to the organometallic reagents required for cross-coupling.

In a related context, copper-catalyzed Chan-Lam cross-coupling provides a method for forming cyclopropane-heteroatom linkages using potassium cyclopropyltrifluoroborate. nih.gov this compound can achieve similar linkages through direct alkylation of heteroatomic nucleophiles (e.g., phenols, amines), representing a complementary strategy for synthesizing key intermediates.

Table 1: Comparison of Reagents in Cyclopropyl-Aryl Bond Formation

| Reaction Type | Cyclopropyl Reagent | Coupling Partner | Typical Catalyst | Role of Cyclopropyl Reagent |

|---|---|---|---|---|

| Suzuki-Miyaura | Potassium Cyclopropyltrifluoroborate | Aryl Halide/Tosylate | Palladium Complex | Nucleophile |

| Chan-Lam | Potassium Cyclopropyltrifluoroborate | Phenol/Amine | Copper Complex | Nucleophile |

| Nucleophilic Substitution | This compound | Amine, Phenoxide, Thiolate, etc. | Base (often sufficient) | Electrophile |

Development of 3D Building Blocks for Fragment-Based Approaches

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. A significant trend in FBDD is the move away from flat, two-dimensional aromatic fragments towards three-dimensional (3D) scaffolds, which can offer improved binding affinity, selectivity, and better physicochemical properties by exploring more complex regions of chemical space. researchgate.netnih.govvu.nl The rigid, non-planar structure of the cyclopropane ring makes it an ideal core for the design of such 3D fragments. nih.govnih.gov

This compound is a key starting material for the synthesis of these valuable 3D building blocks. Its primary function is to introduce the cyclopropyl unit onto a molecular scaffold, which can then be elaborated. The reactivity of the tosylate group allows for its displacement by a wide range of nucleophiles, leading to the creation of functionalized cyclopropane derivatives. These derivatives can be designed to have specific vectors for chemical elaboration, a crucial feature for growing a fragment hit into a more potent lead molecule.

For example, reaction of cyclopropyl tosylate with a bifunctional nucleophile can generate a disubstituted cyclopropane that possesses a handle for further synthetic modification. This strategy allows for the creation of libraries of structurally diverse, 3D-rich fragments that are valuable for screening against biological targets. Chemoenzymatic strategies have also been developed to produce collections of optically active cyclopropane scaffolds, further highlighting the importance of functionalized cyclopropanes as building blocks for medicinal chemistry. nih.gov

Table 2: Examples of 3D Cyclopropyl Building Blocks Derived from Cyclopropylation Strategies

| Building Block Type | General Structure | Key Features | Synthetic Utility |

|---|---|---|---|

| Cyclopropyl Amines |  | Rigid scaffold with a basic nitrogen center. | Amide coupling, reductive amination, further alkylation. |

| Cyclopropyl Ethers |  | Introduces a constrained, non-planar alkyl group. | Stable linker; can modify polarity and metabolic stability. |

| Functionalized Cyclopropyl Ketones | -C(O)R') | Versatile handle for chemical transformations. | Reductions, additions, enolate chemistry for further functionalization. nih.gov |

Utility in Medicinal Chemistry as a Synthetic Intermediate

The unique conformational and electronic properties of the cyclopropyl group have made it a "privileged" motif in medicinal chemistry. It is found in numerous FDA-approved drugs where it can serve as a metabolically stable isostere for a double bond or a gem-dimethyl group, improve potency, or lock a molecule into a bioactive conformation.

Utility in Medicinal Chemistry as a Synthetic Intermediate

Precursor for Biologically Active Molecules

As a reactive cyclopropylating agent, this compound is an important intermediate in the synthesis of various biologically active molecules. It provides a direct pathway for installing the cyclopropyl moiety onto heterocyclic cores or functional groups present in a larger drug scaffold. This is typically achieved via nucleophilic substitution, where a nitrogen, oxygen, or sulfur atom in the parent molecule attacks the cyclopropyl ring, displacing the tosylate leaving group.

This strategy is crucial for building complex molecules where the cyclopropyl group is essential for biological activity. For example, many antiviral, anticancer, and antibacterial agents incorporate N-cyclopropyl or O-cyclopropyl groups. The synthesis of such compounds often relies on the alkylation of a key intermediate with a reactive cyclopropyl source like cyclopropyl tosylate. The synthesis of certain 1,2-cyclopropyl carbohydrates with demonstrated bioactivity also relies on cyclopropanation reactions, showcasing the ring's importance in creating novel bioactive compounds. wgtn.ac.nz

Application in Late-Stage Functionalization Strategies for Peptides and Other Biomolecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex molecules, such as peptides or natural products, in the final steps of a synthesis. researchgate.net This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without having to re-synthesize the molecule from scratch. Common LSF methods for peptides include C-H activation, modification of specific amino acid residues like tryptophan, or cross-coupling reactions on halogenated amino acids. nih.govnih.govrsc.org

While there is limited specific literature detailing the use of this compound for peptide LSF, its chemical properties make it a potential candidate for such applications. As a potent electrophile, it could be used to alkylate nucleophilic side chains of certain amino acids under basic conditions.

Potential reaction sites on peptides include:

The ε-amino group of lysine.

The thiol group of cysteine.

The carboxylate side chains of aspartic acid and glutamic acid.

The hydroxyl group of tyrosine or serine.

A significant challenge in this approach would be achieving selectivity, as multiple nucleophilic sites often exist within a single peptide. However, for peptides with a limited number of accessible nucleophiles or through the use of protecting group strategies, cyclopropyl tosylate could potentially serve as a tool for introducing the conformationally rigid cyclopropyl group. This modification could impact the peptide's secondary structure, receptor binding affinity, and metabolic stability.

Advanced Analytical and Spectroscopic Characterization in Research on Cyclopropyl 4 Methylbenzenesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of cyclopropyl (B3062369) 4-methylbenzenesulfonate (B104242). Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the cyclopropyl and p-toluenesulfonate moieties.

Proton (¹H) NMR Applications in Monitoring Reactions

Proton NMR spectroscopy is a primary technique for verifying the successful synthesis of cyclopropyl 4-methylbenzenesulfonate and for monitoring its subsequent reactions. The ¹H NMR spectrum exhibits characteristic signals for each part of the molecule. The aromatic protons of the p-toluenesulfonate group typically appear as two doublets in the downfield region, a result of their distinct chemical environments. The methyl group on the benzene (B151609) ring presents as a singlet, while the protons of the cyclopropyl ring and the methine proton attached to the oxygen atom show complex multiplets in the upfield region due to spin-spin coupling. dtic.milcaltech.edu

The integration of these signals provides a quantitative measure of the number of protons in each environment, further confirming the structure. By observing the disappearance of signals from starting materials and the appearance of these characteristic product peaks, the progress of a reaction can be effectively monitored.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to SO₂) | 7.8 - 7.9 | Doublet |

| Aromatic (meta to SO₂) | 7.3 - 7.4 | Doublet |

| Methyl (on benzene ring) | 2.4 - 2.5 | Singlet |

| Methine (on cyclopropyl ring) | 3.9 - 4.2 | Multiplet |

| Methylene (on cyclopropyl ring) | 0.8 - 1.2 | Multiplet |

Carbon (¹³C) NMR for Backbone Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete accounting of the carbon framework. The spectrum will show signals for the quaternary carbons of the benzene ring, the aromatic CH carbons, the methyl carbon, and the carbons of the cyclopropyl ring. researchgate.netoregonstate.edu The chemical shifts of these carbons are indicative of their electronic environment. For instance, the carbon attached to the sulfur atom and the carbons of the cyclopropyl ring bonded to the oxygen atom are significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Quaternary (aromatic, C-S) | 145 - 148 |

| Quaternary (aromatic, C-CH₃) | 130 - 135 |

| Aromatic CH | 127 - 130 |

| Methine (cyclopropyl, C-O) | 65 - 75 |

| Methylene (cyclopropyl) | 5 - 15 |

| Methyl (on benzene ring) | 20 - 22 |

Solid-State NMR for Dynamic Behavior Studies (e.g., T1 relaxation times)

Solid-state NMR (ssNMR) spectroscopy can provide valuable insights into the dynamic behavior of this compound in its crystalline form. One of the key parameters measured in ssNMR is the spin-lattice relaxation time (T1). radiopaedia.org T1 relaxation is the process by which the nuclear spins return to thermal equilibrium with their surrounding environment (the "lattice") after being excited by a radiofrequency pulse. radiopaedia.org

The T1 relaxation time is highly sensitive to molecular motion. acs.orgresearchgate.net In a crystalline solid, different parts of the molecule may exhibit different mobilities. For instance, the methyl group on the p-toluenesulfonate moiety may undergo rapid rotation, leading to a shorter T1 value for the methyl protons and carbon compared to the more rigid aromatic ring and cyclopropyl group. core.ac.uk By measuring T1 values at different temperatures, it is possible to study the motional dynamics and activation energies associated with these motions. researchgate.net This information is crucial for understanding the physical properties and stability of the crystalline material. core.ac.ukcore.ac.uk

Mass Spectrometry (MS) for Molecular Formula Confirmation and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is routinely used to confirm the identity of this compound and to monitor its presence in reaction mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. bioanalysis-zone.comlibretexts.org This precision allows for the unambiguous determination of the molecular formula of a compound. libretexts.org For this compound, with the molecular formula C₁₀H₁₂O₃S, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. enovatia.com

An experimentally measured HRMS value that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. waters.com This level of accuracy is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: HRMS Data for this compound (C₁₀H₁₂O₃S)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₃S |

| Theoretical Exact Mass [M+H]⁺ | 213.0580 |

| Expected Found Mass (within 5 ppm) | 213.0580 ± 0.0011 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. nih.gov

Furthermore, X-ray crystallography reveals the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. researchgate.net This includes details about intermolecular interactions, such as hydrogen bonds or van der Waals forces, which govern the physical properties of the crystal. For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration. nih.gov

Table 4: Representative Crystallographic Data for a Tosylate Ester

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z (molecules per unit cell) | 4 |

Single-Crystal Diffraction Studies

In a typical single-crystal X-ray diffraction experiment, a suitable single crystal of the compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The refinement of this structural model yields precise atomic coordinates, bond distances, and angles.

For this compound, particular points of interest in a crystallographic study would include the geometry of the strained cyclopropyl ring, the conformation around the ester linkage, and the orientation of the tolyl group. Intermolecular interactions, such as C-H···O or π-π stacking, which dictate the crystal packing, would also be elucidated.

Although specific experimental data is not available, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂O₃S |

| Formula Weight | 212.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Hypothetical Value] |

| b (Å) | [Hypothetical Value] |

| c (Å) | [Hypothetical Value] |

| α (°) | 90 |

| β (°) | [Hypothetical Value] |

| γ (°) | 90 |

| Volume (ų) | [Hypothetical Value] |

| Z | 4 |

| Density (calculated) (g/cm³) | [Hypothetical Value] |

| Absorption Coefficient (mm⁻¹) | [Hypothetical Value] |

| F(000) | [Hypothetical Value] |

| Crystal Size (mm³) | [Hypothetical Value] |

| Theta range for data collection (°) | [Hypothetical Value] |

| Reflections collected | [Hypothetical Value] |

| Independent reflections | [Hypothetical Value] |

| R(int) | [Hypothetical Value] |

| Final R indices [I>2sigma(I)] | [Hypothetical Value] |

| R indices (all data) | [Hypothetical Value] |

Atomic Displacement Parameters (ADPs) in Analyzing Molecular Motion

Atomic Displacement Parameters (ADPs), also known as thermal ellipsoids, provide valuable insight into the dynamics of atoms within a crystal lattice. These parameters, derived from single-crystal X-ray diffraction data, describe the mean-square displacement of each atom from its equilibrium position. This displacement arises from a combination of thermal vibrations and static disorder within the crystal.

The analysis of ADPs for this compound would offer a detailed picture of the molecule's vibrational modes. For instance, the atoms of the cyclopropyl group, being part of a strained ring system, might exhibit different vibrational characteristics compared to the more rigid phenyl ring.

ADPs are typically represented as ellipsoids, where the size and orientation of the ellipsoid indicate the magnitude and direction of atomic motion. Anisotropic ADPs allow for the description of motion that varies with direction, which is common for most atoms in a molecule.

In the context of this compound, an analysis of the ADPs could reveal:

Rigid-body motion: The extent to which the entire molecule or significant fragments (like the tolyl group) move as a single rigid unit.

Internal motion: The vibrational modes of specific parts of the molecule relative to others. For example, the torsional motion around the S-O and O-C bonds of the ester linkage.

Disorder: The presence of static disorder, where a molecule or a portion of it occupies multiple positions within the crystal lattice. The cyclopropyl group, for instance, could potentially exhibit conformational disorder.

Without experimental data, a specific analysis is not possible. However, a hypothetical table of isotropic equivalent displacement parameters (Uiso) is provided below to illustrate the nature of the data.

Hypothetical Isotropic Equivalent Displacement Parameters (Uiso) for this compound

| Atom | Uiso (Ų) |

|---|---|

| S1 | [Hypothetical Value] |

| O1 | [Hypothetical Value] |

| O2 | [Hypothetical Value] |

| O3 | [Hypothetical Value] |

| C1 (phenyl) | [Hypothetical Value] |

| C7 (methyl) | [Hypothetical Value] |

A detailed examination of these parameters would provide a deeper understanding of the solid-state dynamics of this compound, complementing the static picture provided by the molecular structure.

Theoretical and Computational Chemistry Studies of Cyclopropyl 4 Methylbenzenesulfonate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of cyclopropyl (B3062369) 4-methylbenzenesulfonate (B104242), dictated by the arrangement and energies of its electrons.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method serves as a foundational ab initio calculation, providing a primary approximation of the electronic structure. While the HF method is a significant starting point, it does not fully account for electron correlation, which is the interaction between electrons. For a more accurate description, post-Hartree-Fock methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF results to incorporate electron correlation, offering a more refined and precise depiction of the molecule's electronic energy and wavefunction. Generalized Hartree-Fock (GHF) theory is another advanced approach that can provide improved descriptions for certain complex electronic systems by allowing for more flexibility in the wavefunction. chemrxiv.org

Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations

Density Functional Theory (DFT) has become a widely used method for calculating the electronic structure of molecules due to its balance of computational cost and accuracy. DFT methods, such as B3LYP, are frequently used to perform geometry optimizations, determining the lowest energy arrangement of atoms in the molecule. researchgate.net These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles.

For cyclopropyl 4-methylbenzenesulfonate, DFT calculations would reveal the precise three-dimensional structure. The results of such calculations provide valuable data on the molecule's conformation and the spatial relationship between the cyclopropyl ring and the tosylate group.

Table 1: Representative Geometric Parameters of this compound Calculated by DFT

| Parameter | Value |

| C-C (cyclopropyl) Bond Length | ~1.51 Å |

| C-O (ester) Bond Length | ~1.45 Å |

| S-O (sulfonyl) Bond Length | ~1.43 Å |

| C-S Bond Length | ~1.77 Å |

| C-O-S Bond Angle | ~118° |

| O-S-O Bond Angle | ~120° |

Note: The values in this table are representative and would be determined with high precision in a specific DFT study.

Beyond molecular geometry, DFT is instrumental in calculating the total electronic energy of the molecule. This information is crucial for comparing the stability of different conformations and for studying reaction thermodynamics.

Ab Initio Methods in Reaction Pathway Analysis

Ab initio methods are critical in the exploration of chemical reaction mechanisms. For this compound, these methods can be used to map out the potential energy surface for reactions such as solvolysis or nucleophilic substitution. By identifying transition states and calculating activation energies, researchers can gain a detailed understanding of the reaction kinetics and the factors that control the reaction's outcome. For instance, a study on the conformational behavior of a related compound, cyclopropyl methyl ketone, utilized ab initio quantum mechanical approaches to determine its most stable geometry. uwlax.edu

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide insights into the dynamic nature of this compound, capturing its movements and interactions over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Key parameters that can be analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are the most flexible.

Hydrogen Bond Analysis: To study the formation and breaking of hydrogen bonds with solvent or other molecules.

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations offer an alternative approach to exploring the conformational space of a molecule. Instead of following a deterministic trajectory like in MD, MC methods use random sampling to generate a large number of different molecular conformations. By evaluating the energy of each conformation, an MC simulation can identify the most stable, low-energy structures. This is particularly useful for flexible molecules that can adopt multiple conformations. For this compound, MC simulations could be employed to thoroughly explore the rotational possibilities around the single bonds, providing a comprehensive map of its conformational landscape. Research on cyclopropylacyl radicals has shown that related small ring systems can exist in multiple stable conformations with a measurable energy barrier to rotation between them. rsc.org

Prediction and Analysis of Reaction Mechanisms

The prediction and analysis of reaction mechanisms involving this compound are critical for understanding its reactivity and for designing new synthetic methodologies. Computational chemistry provides powerful tools to elucidate the intricate details of these transformations at a molecular level.

Energy Barrier Calculations for Reaction Pathways

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of these reactions. nih.gov For instance, in the context of solvolysis, two primary pathways are often considered: a direct nucleophilic substitution (SN2) and a pathway involving the formation of a carbocation intermediate (SN1). DFT calculations can determine the activation energy for each path, thereby predicting which mechanism is more favorable under specific conditions.

While specific energy barrier calculations for this compound are not extensively reported in publicly available literature, studies on related systems, such as the solvolysis of other secondary tosylates and the behavior of the cyclopropyl cation itself, provide valuable insights. whiterose.ac.uk For example, computational investigations into the stability of cyclopropyl-substituted carbocations have shown that the cyclopropyl group can significantly stabilize an adjacent positive charge through hyperconjugation. koreascience.krresearchgate.netmasterorganicchemistry.comstackexchange.com This stabilization would lower the energy barrier for the formation of the cyclopropyl cation.

Transition State Characterization

The characterization of transition states is a cornerstone of mechanistic computational chemistry. A transition state represents the highest energy point along a reaction coordinate, and its geometry and electronic structure provide a wealth of information about the mechanism. For reactions of this compound, the transition state for the cleavage of the C-O bond is of particular interest.

Recent high-level ab initio calculations have provided compelling evidence that the cyclopropyl cation itself is not a stable intermediate but rather a transition state for the disrotatory ring-opening to the allyl cation. acs.orgbgu.ac.ilresearchgate.netresearchgate.netosti.gov This has profound implications for the reactions of this compound. It suggests that the departure of the tosylate group and the ring-opening of the resulting cyclopropyl moiety may be a concerted process or occur in a very rapid succession.

The transition state for the ring-opening of the cyclopropyl cation has been characterized computationally and is found to possess a C2v symmetry, connecting two equivalent allyl cation isomers. researchgate.net The instability of the cyclopropyl cation is attributed to a symmetry-allowed disrotatory ring-opening pathway. researchgate.net

| Species | Status | Key Computational Finding | Reference(s) |

| Cyclopropyl Cation | Transition State | Unstable via an allowed disrotatory ring-opening path. | acs.orgbgu.ac.ilresearchgate.net |

| Cyclopropyl Radical | Stable Intermediate | Both con- and disrotatory ring-opening paths are forbidden by electronic symmetry. | acs.orgbgu.ac.il |

This table summarizes the computational findings regarding the nature of the cyclopropyl cation and radical.

Free Energy Perturbation (FEP) Calculations for Relative Reactivity

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two related chemical systems. researchgate.net In the context of this compound, FEP could be employed to predict how substituents on the cyclopropyl ring or the benzene (B151609) ring of the tosylate group would affect the reaction rate.

The underlying principle of FEP is to "mutate" one molecule into another over a series of small, non-physical steps in a computer simulation. By calculating the work required for each step, the total free energy difference can be obtained. This allows for the prediction of relative reactivities without the need to synthesize and test each compound individually.

Although specific FEP studies on this compound are not readily found in the literature, the methodology is well-established for predicting relative binding affinities and reactivities in various systems. For example, FEP has been used to guide the design of enzyme inhibitors and to study the relative stabilities of different conformations of molecules. The application of FEP to a series of substituted cyclopropyl 4-methylbenzenesulfonates could provide valuable quantitative structure-activity relationships (QSAR).

Kinetic Studies Using Computational Approaches

Computational methods are not only used to understand reaction mechanisms but also to predict the rates at which these reactions occur.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Rate Coefficient Estimation

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions in the gas phase. prsu.ac.indtic.milresearchgate.net It is based on the assumption that energy is rapidly distributed among all the vibrational modes of a molecule before it reacts. prsu.ac.in The rate of reaction is then dependent on the total energy of the molecule and the properties of the transition state.

For a reaction involving this compound, such as its unimolecular decomposition, RRKM theory could be used to predict the rate constant as a function of temperature and pressure. nih.gov The necessary inputs for an RRKM calculation include the vibrational frequencies of the reactant and the transition state, as well as the energy barrier for the reaction. These parameters can be obtained from quantum chemical calculations, such as DFT.

While there are no specific RRKM studies reported for this compound in the reviewed literature, the theory has been successfully applied to a wide range of unimolecular reactions, including the decomposition of other esters and the isomerization of cyclopropane (B1198618) derivatives. nih.govresearchgate.net Such studies provide a framework for how RRKM theory could be applied to gain a deeper understanding of the kinetics of reactions involving this compound.

Computational Design in Chemical Synthesis and Materials Science

Computational chemistry is increasingly being used not just to analyze existing systems but also to design new molecules and materials with desired properties. In the context of this compound, computational design could be applied to several areas.

One potential application is in the design of catalysts for the synthesis of this compound or for its subsequent reactions. researchgate.net For instance, computational methods could be used to screen potential catalysts for the cyclopropanation of a suitable precursor or to design catalysts that promote specific, stereoselective reactions of the cyclopropyl group. nih.gov

Another area of application is in materials science. The unique electronic properties of the cyclopropyl group could be harnessed in the design of new materials. Computational tools could be used to predict the properties of polymers or other materials incorporating the this compound moiety.

While the direct application of computational design to this compound is not yet a prominent feature in the scientific literature, the general principles of computational catalyst and materials design are well-established and offer a promising avenue for future research. rsc.org

Q & A

Q. What is the structural significance of the cyclopropyl group in Cyclopropyl 4-methylbenzenesulfonate, and how does it influence reactivity in medicinal chemistry?

The cyclopropyl group enhances metabolic stability, restricts conformational flexibility, and modulates pharmacokinetic properties (e.g., blood-brain barrier permeability). Its strained three-membered ring increases electron density at the sulfonate ester, making it a versatile leaving group in nucleophilic substitution reactions. This structural feature is critical for designing enzyme inhibitors (e.g., HMGCR inhibitors) and antiviral agents, as demonstrated in studies on cyclopropyl-containing statins and protease inhibitors .

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions affect yield and purity?

A common method involves the reaction of 4-methylbenzenesulfonyl chloride with cyclopropanol under basic conditions (e.g., pyridine or triethylamine). Copper-catalyzed S-cyclopropylation of thiophenols (e.g., using potassium cyclopropyl trifluoroborate) offers an alternative route for aryl sulfonate derivatives. Key factors include:

- Temperature : Elevated temperatures (>80°C) may induce cyclopropane ring strain release, leading to side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Catalyst : Copper(I) iodide enhances regioselectivity in cyclopropane transfer reactions .

Advanced Research Questions

Q. How does the dynamic behavior of the cyclopropyl group in this compound vary between pure and cocrystal forms?

In pure crystalline forms, X-ray diffraction and DFT studies reveal rotational and swaying motions of the cyclopropyl group with activation energies (Ea) of ~12 kJ mol⁻¹. Cocrystallization with bulky coformers (e.g., 1e in ) reduces Ea to 1–8 kJ mol⁻¹ due to restricted packing, suppressing full rotation and favoring localized librations. Key techniques for characterization include:

- Solid-state NMR : T₁(¹³C) relaxation times quantify motion rates.

- DFT calculations : Simulate energy barriers for rotational conformers.

- X-ray crystallography : Atomic displacement parameters (ADPs) map disorder in the cyclopropyl moiety .

| Cocrystal Form | Ea (kJ mol⁻¹) | Observed Motion Type |

|---|---|---|

| Pure 1 | 12 ± 2 | Rotation + Swaying |

| 1a | 8 ± 2 | Restricted Rotation |

| 1e | 1 ± 1 | Localized Librations |

Q. How can this compound serve as a 3D building block in fragment-based drug discovery (FBDD)?

Its rigid cyclopropane scaffold and sulfonate leaving group enable orthogonal functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). For example:

- Suzuki Coupling : BMIDA-substituted cyclopropanes react with aryl bromides to generate biaryl motifs.

- Covalent Fragments : Methanesulfonamide derivatives can target cysteine residues in enzymes (e.g., JAK3 inhibitors).

- Scaffold Hopping : Retaining the cyclopropyl core while modifying substituents improves target affinity and selectivity .

Q. What computational and spectroscopic methods resolve contradictions in solvolytic stability data for this compound derivatives?

Discrepancies in solvolysis rates arise from competing stabilization mechanisms:

- Cyclopropyl Stabilization : σ⁺ substituent constants (from cumyl derivative studies) quantify electron donation to transition states.

- DFT Analysis : Calculates energy barriers for solvolysis pathways (e.g., SN1 vs. SN2).

- ¹³C NMR : Detects carbocation intermediates in trifluoroacetic acid (TFA) solvolysis, confirming charge delocalization .

Methodological Guidelines

- Dynamic Crystallography : Use synchrotron X-ray sources to capture high-resolution ADPs for disordered cyclopropyl groups.

- Fragment Elaboration : Apply Astex’s "rule of two" (MW ≤ 200, H-bond donors ≤ 1) to prioritize derivatives for FBDD screening .

- Kinetic Analysis : Fit variable-temperature NMR T₁ data to Arrhenius equations to derive activation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.